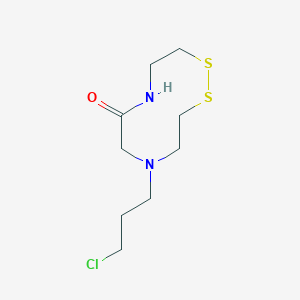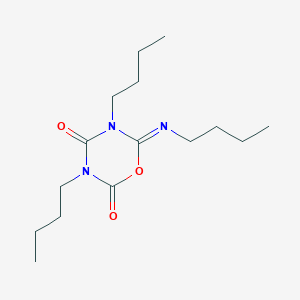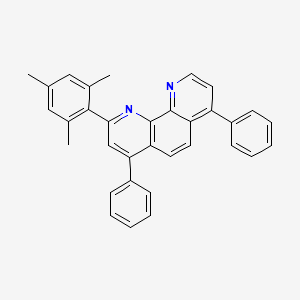
1,1'-(Hexa-1,3,5-triene-1,6-diyl)bis(3,5-dimethoxybenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Hexa-1,3,5-triene-1,6-diyl)bis(3,5-dimethoxybenzene) is an organic compound with the molecular formula C18H16 It is a derivative of hexatriene, featuring two 3,5-dimethoxybenzene groups attached to the 1,6 positions of the hexatriene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Hexa-1,3,5-triene-1,6-diyl)bis(3,5-dimethoxybenzene) typically involves the following steps:
Preparation of Hexa-1,3,5-triene: This can be achieved through the Wittig reaction, where a suitable phosphonium ylide reacts with an aldehyde to form the triene structure.
Attachment of 3,5-Dimethoxybenzene Groups: The 3,5-dimethoxybenzene groups can be introduced via a Friedel-Crafts alkylation reaction, using an appropriate catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(Hexa-1,3,5-triene-1,6-diyl)bis(3,5-dimethoxybenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the triene structure to a more saturated form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Aluminum chloride as a catalyst for Friedel-Crafts reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-(Hexa-1,3,5-triene-1,6-diyl)bis(3,5-dimethoxybenzene) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological membranes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Wirkmechanismus
The mechanism of action of 1,1’-(Hexa-1,3,5-triene-1,6-diyl)bis(3,5-dimethoxybenzene) involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into lipid bilayers, affecting membrane fluidity and function. It may also form hydrogen bonds with key residues in proteins, influencing their activity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,6-Diphenyl-1,3,5-hexatriene: A similar compound with phenyl groups instead of 3,5-dimethoxybenzene groups.
1,1’-(Hexa-1,3,5-triene-1,6-diyl)bis(benzene): Another analog with unsubstituted benzene rings.
Uniqueness
1,1’-(Hexa-1,3,5-triene-1,6-diyl)bis(3,5-dimethoxybenzene) is unique due to the presence of methoxy groups on the benzene rings, which can influence its electronic properties and reactivity. This makes it a valuable compound for studying the effects of substituents on the behavior of hexatriene derivatives.
Eigenschaften
CAS-Nummer |
923029-01-0 |
|---|---|
Molekularformel |
C22H24O4 |
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
1-[6-(3,5-dimethoxyphenyl)hexa-1,3,5-trienyl]-3,5-dimethoxybenzene |
InChI |
InChI=1S/C22H24O4/c1-23-19-11-17(12-20(15-19)24-2)9-7-5-6-8-10-18-13-21(25-3)16-22(14-18)26-4/h5-16H,1-4H3 |
InChI-Schlüssel |
ZYIGVESECYHWAZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1)C=CC=CC=CC2=CC(=CC(=C2)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(Diphenylphosphoryl)-2,2-dimethylbutyl]propanedinitrile](/img/structure/B14190937.png)


![(2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]undecanal](/img/structure/B14190972.png)
![3-[(1-Bromo-3-chloropropan-2-yl)oxy]prop-1-yne](/img/structure/B14190978.png)
![2-Methyl-4,6-bis[2-(4-methylphenyl)ethenyl]-1,3,5-triazine](/img/structure/B14190984.png)
![5-[4-(Trifluoromethyl)phenyl]-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14190990.png)

![3-[(E)-{[4-(Benzoyloxy)-3-ethoxyphenyl]methylidene}amino]benzoic acid](/img/structure/B14191001.png)


![N-Hydroxy-N~2~-[2-(pyridin-2-yl)ethyl]glycinamide](/img/structure/B14191033.png)

![2-[2-(2,4-Dimethoxyphenyl)ethenyl]-1,3-benzothiazole](/img/structure/B14191046.png)
